KDM5-C49 - 1596348-16-1

KDM5-C49

Catalog Number: EVT-271639
CAS Number: 1596348-16-1
Molecular Formula: C15H24N4O3
Molecular Weight: 308.38
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

KDM5-C49, also known as KDM5-C49, is a chemical compound primarily utilized in biochemical and pharmacological research. It functions as an inhibitor of histone demethylases, specifically targeting the KDM5 family of enzymes [, ]. These enzymes play a crucial role in epigenetic regulation by removing methyl groups from histones, thereby influencing gene expression. As a research tool, KDM5-C49 helps scientists investigate the function of KDM5 enzymes and their impact on various cellular processes.

N19

  • Compound Description: N19 is a potent and selective inhibitor of KDM5 histone demethylases. [] It binds to the active site of KDM5 enzymes, blocking their activity.
  • Relevance: N19 shares a similar isonicotinic acid core structure with KDM5-C49 but has different substituents at the carbon-6 position. [] These substituents influence the binding orientation within the KDM5 active site. Studying the structural differences between N19 and KDM5-C49 can provide insights into improving the potency and selectivity of KDM5 inhibitors.

N11

  • Compound Description: N11 is another inhibitor targeting KDM5 histone demethylases. [] Similar to N19, it interacts with charged/polar residues (Arg-73/Gln-75/Asp-412) within the KDM5 active site.
  • Relevance: While structurally distinct from KDM5-C49, N11 highlights the importance of specific interactions with charged/polar residues in the KDM5 active site for inhibitory activity. [] This knowledge can guide the development of novel KDM5 inhibitors, including modifications to KDM5-C49, to enhance its binding affinity and potency.

JS08

  • Compound Description: JS08 is a selective KDAC6 inhibitor. [] KDAC6 inhibitors are a class of epigenetic modifying agents.
  • Relevance: JS08 belongs to the broader category of epigenetic modifying agents, similar to KDM5-C49. [] While targeting a different epigenetic enzyme family (KDACs), the inclusion of JS08 in a screening panel alongside KDM5-C49 allows for comparative analysis of their effects on myeloma cells. This approach helps evaluate the therapeutic potential of targeting different epigenetic pathways in multiple myeloma.

JS28

  • Compound Description: JS28 is another selective KDAC6 inhibitor. [] It exhibits synergism when combined with bortezomib, a proteasome inhibitor used in multiple myeloma treatment. []
  • Relevance: JS28, being a selective KDAC6 inhibitor like JS08, highlights the therapeutic potential of targeting KDAC6 in multiple myeloma, particularly in combination with existing therapies like bortezomib. [] While not structurally related to KDM5-C49, its inclusion in the study provides a comparative framework for evaluating the efficacy of different epigenetic modifying agents.

JS46

  • Compound Description: JS46 is a selective KDAC6 inhibitor, similar to JS08 and JS28. [] It is part of the epigenetic modifying agents screened for efficacy against multiple myeloma cells.
  • Relevance: JS46 further reinforces the exploration of selective KDAC6 inhibition as a potential therapeutic strategy in multiple myeloma. [] While not directly structurally related to KDM5-C49, its inclusion in the study emphasizes the importance of investigating various epigenetic targets for their therapeutic benefits in the context of multiple myeloma.

Entinostat

  • Compound Description: Entinostat is a histone deacetylase inhibitor (HDACi). [] It belongs to the broader class of epigenetic modifying agents.
  • Relevance: Entinostat represents a different class of epigenetic modifying agents compared to KDM5-C49. [] Its inclusion in the screening panel allows researchers to assess the therapeutic potential of targeting different epigenetic mechanisms in multiple myeloma. This comparative approach helps identify the most effective epigenetic targets and therapies for this disease.

Panobinostat

  • Compound Description: Panobinostat is a histone deacetylase inhibitor (HDACi), similar to entinostat. [] It is used as a therapeutic agent in multiple myeloma.
  • Relevance: Panobinostat serves as a reference compound in the study, representing an established epigenetic therapy for multiple myeloma. [] Its inclusion alongside KDM5-C49 allows for a direct comparison of their effects on myeloma cells. This comparison provides valuable insights into the potential advantages and disadvantages of targeting different epigenetic mechanisms in multiple myeloma treatment.

Vorinostat

  • Compound Description: Vorinostat is a histone deacetylase inhibitor (HDACi), similar to entinostat and panobinostat. [] It is used as a therapeutic agent in multiple myeloma.
  • Relevance: Vorinostat, similar to panobinostat, serves as a reference compound representing an established epigenetic therapy for multiple myeloma. [] Its inclusion in the study alongside KDM5-C49 facilitates a direct comparison of their effects on myeloma cells, contributing to a comprehensive evaluation of various epigenetic therapies for this disease.

SYN22327689

  • Compound Description: SYN22327689 is a JARID1-selective lysine demethylase inhibitor (KDMi). [] It belongs to the same class of epigenetic modifying agents as KDM5-C49.
  • Relevance: SYN22327689 directly targets the same enzyme family as KDM5-C49, specifically the JARID1 family of lysine demethylases. [] This makes it a close comparator for KDM5-C49, enabling researchers to assess the efficacy and selectivity of different inhibitors targeting the same epigenetic pathway.

Z425307602

  • Compound Description: Z425307602 is a JARID1-selective lysine demethylase inhibitor (KDMi), similar to SYN22327689. [] It targets the same epigenetic pathway as KDM5-C49.
  • Relevance: Similar to SYN22327689, Z425307602 serves as a direct comparator for KDM5-C49. [] Its inclusion in the screening panel allows for a comparative analysis of different JARID1-selective inhibitors, aiding in the identification of the most potent and specific compounds targeting this epigenetic pathway.
Overview

2-(((2-((2-(Dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinic acid is a complex organic compound with significant potential in medicinal chemistry. This compound, identified by the molecular formula C15H24N4OC_{15}H_{24}N_{4}O, features a unique structure that may facilitate various biological activities, particularly in the modulation of cellular processes and gene expression .

Source

This compound has been referenced in various chemical databases and patents, indicating its relevance in pharmaceutical research. Notably, it has been linked to studies involving kinase inhibition and other therapeutic applications .

Classification

The compound falls under the category of heterocyclic compounds, specifically isonicotinic acid derivatives. It contains multiple functional groups, including dimethylamino and ethylamino moieties, which contribute to its pharmacological properties.

Synthesis Analysis

Methods

The synthesis of 2-(((2-((2-(Dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinic acid typically involves multi-step organic synthesis techniques. The process often includes the following key steps:

  1. Formation of Ethylamine Derivatives: Starting with appropriate ethylamine precursors, reactions are conducted to introduce the dimethylamino group.
  2. Oxidation Reactions: The introduction of the 2-oxoethyl group is achieved through selective oxidation methods.
  3. Coupling Reactions: Final assembly involves coupling the isonicotinic acid moiety with the synthesized amine derivatives to form the complete structure.

Technical details regarding specific reagents and conditions (e.g., temperature, solvent choice) can vary based on the desired yield and purity of the final product .

Molecular Structure Analysis

Data

  • Molecular Formula: C15H24N4OC_{15}H_{24}N_{4}O
  • Molecular Weight: Approximately 280.38 g/mol
  • IUPAC Name: 2-(((2-((2-(Dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinic acid)

This structure highlights its complexity and potential interactions with biological targets.

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for amines and carboxylic acids, including:

  1. Acid-Base Reactions: The carboxylic acid group can participate in protonation/deprotonation equilibria.
  2. Nucleophilic Substitution: The dimethylamino group can act as a nucleophile in substitution reactions.
  3. Condensation Reactions: It may also engage in condensation reactions to form more complex derivatives.

These reactions are crucial for understanding its reactivity and potential modifications for enhanced biological activity.

Mechanism of Action

Process

The mechanism of action for 2-(((2-((2-(Dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinic acid is primarily linked to its ability to modulate kinase activity within cells. This modulation can influence signaling pathways involved in cell growth, differentiation, and apoptosis.

Data indicates that compounds like this one may inhibit specific kinases associated with cancer progression or other diseases, thereby presenting opportunities for therapeutic intervention .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in polar solvents such as water and methanol; solubility may vary based on pH conditions.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with electrophiles due to the presence of nucleophilic amine groups.

Relevant analyses include melting point determination and spectroscopic characterization (e.g., NMR, IR spectroscopy), which confirm structural integrity and purity .

Applications

Scientific Uses

The primary applications of 2-(((2-((2-(Dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinic acid include:

  1. Pharmaceutical Development: Investigated as a potential drug candidate for treating various cancers by targeting specific kinases.
  2. Biochemical Research: Used in studies exploring cellular signaling pathways and gene expression modulation.
  3. Synthetic Chemistry: Serves as a building block for further chemical modifications aimed at enhancing biological activity or selectivity.

Properties

CAS Number

1596348-16-1

Product Name

2-(((2-((2-(Dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinic acid

IUPAC Name

2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxylic acid

Molecular Formula

C15H24N4O3

Molecular Weight

308.38

InChI

InChI=1S/C15H24N4O3/c1-4-19(8-7-18(2)3)14(20)11-16-10-13-9-12(15(21)22)5-6-17-13/h5-6,9,16H,4,7-8,10-11H2,1-3H3,(H,21,22)

InChI Key

RGGMVQDDHDCRDM-UHFFFAOYSA-N

SMILES

CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)O

Solubility

Soluble in DMSO

Synonyms

KDM5-C49; KDM5 C49; KDM5C49;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.